(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
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Overview
Description
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May act as an enzyme inhibitor or modulator of biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-3-yl)propane-2-sulfonamide: Lacks the (S)-configuration.
N-(Piperidin-3-yl)butane-2-sulfonamide: Differs in the length of the carbon chain.
N-(Morpholin-4-yl)propane-2-sulfonamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of the sulfonamide group, which can impart distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGMZIQPFDIMB-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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